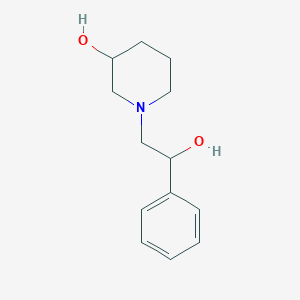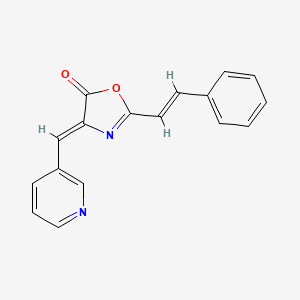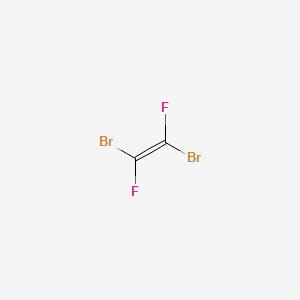
(E/Z)-1,2-Dibromo-1,2-difluoroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-1,2-Dibromo-1,2-difluoroethylene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a carbon-carbon double bond. This compound exhibits geometric isomerism, existing in two distinct forms: the E-isomer and the Z-isomer. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-1,2-Dibromo-1,2-difluoroethylene typically involves the halogenation of 1,2-difluoroethylene. This process can be carried out using bromine (Br2) under controlled conditions to ensure the formation of the desired isomers. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the desired isomers. The separation of E and Z isomers can be achieved through techniques such as fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E/Z)-1,2-Dibromo-1,2-difluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluoroalkenes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution: Formation of 1,2-difluoroethylene derivatives.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Elimination: Formation of 1,2-difluoroethylene.
Scientific Research Applications
(E/Z)-1,2-Dibromo-1,2-difluoroethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (E/Z)-1,2-Dibromo-1,2-difluoroethylene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which can affect the compound’s biological activity and efficacy.
Comparison with Similar Compounds
1,2-Dibromoethylene: Lacks fluorine atoms, resulting in different reactivity and applications.
1,2-Difluoroethylene: Lacks bromine atoms, leading to distinct chemical properties.
1-Bromo-2-fluoroethylene: Contains only one bromine and one fluorine atom, offering a different balance of reactivity.
Uniqueness: (E/Z)-1,2-Dibromo-1,2-difluoroethylene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This dual halogenation allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
(E)-1,2-dibromo-1,2-difluoroethene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFLOWGZBUEIE-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/F)\Br)(\F)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-21-7 |
Source


|
| Record name | 1,2-Dibromodifluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]azanium;chloride](/img/structure/B7805888.png)
![4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B7805895.png)
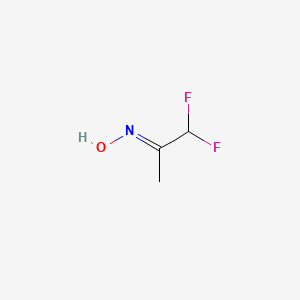
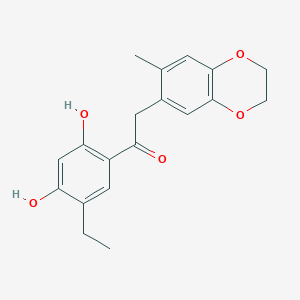
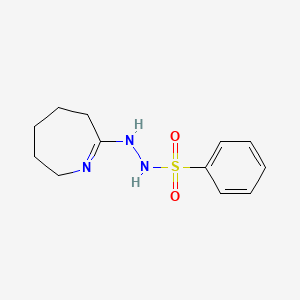
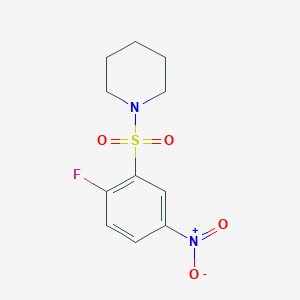
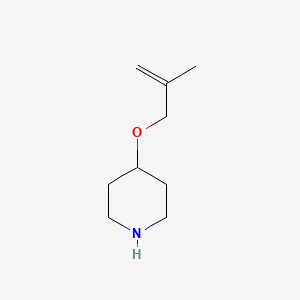
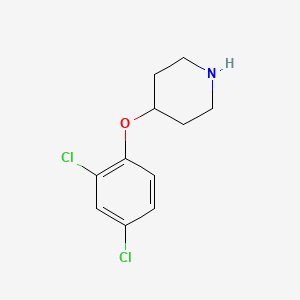
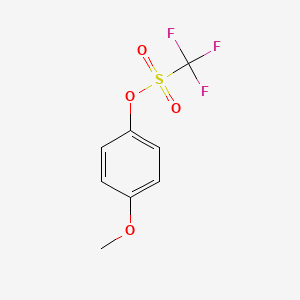
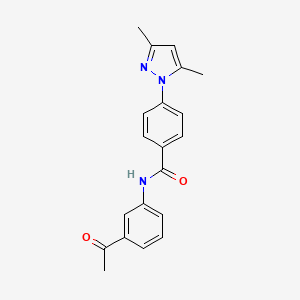
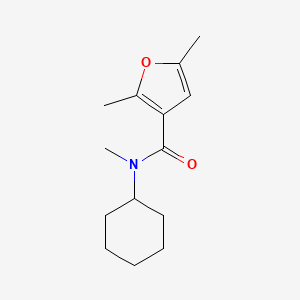
![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)
